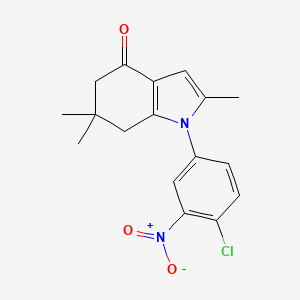

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group and a trihydroindol core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the formation of the trihydroindol core through a cyclization reaction under specific conditions, such as the presence of a strong acid or base and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at the 3-position of the phenyl ring is a prime site for reduction. In analogous compounds, nitro groups are reduced to amines under catalytic hydrogenation or using metal-acid systems:

- Catalytic Hydrogenation :

- Fe/HCl Reduction :

Mechanistic Insight :Ar NO2EtOHH2/Pd CAr NH2This reaction is critical for generating intermediates in pharmaceuticals and dyes .

Chlorine Substitution Reactions

The chloro group at the 4-position of the phenyl ring may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

- Hydrolysis :

- Coupling Reactions :

Key Factors :

- The nitro group’s meta-directing effect stabilizes intermediates during substitution.

- Steric hindrance from the indol-4-one core may limit reaction rates .

Indol-4-one Core Reactivity

The bicyclic indol-4-one structure participates in ketone-specific reactions:

- Ketone Reduction :

- Condensation Reactions :

Example :R C O+H2N R H+R C N R Schiff bases derived from indolones are key intermediates in medicinal chemistry .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -NO₂ and -Cl) may undergo nitration or sulfonation under strong acidic conditions:

- Nitration :

- Sulfonation :

Metal Coordination Chemistry

The indol-4-one core and nitro group can act as ligands for transition metals:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a distinctive indole framework with substituents that include a chloro and nitro group. Its molecular formula is C14H14ClN3O3, and it possesses a molecular weight of approximately 305.73 g/mol. The presence of these functional groups significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

- Antibacterial Properties : The compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. It has been particularly effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Biochemical Studies

The compound serves as a valuable probe in biochemical studies to investigate enzyme interactions and cellular pathways. Its unique structure allows it to bind selectively to certain enzymes, facilitating the study of their mechanisms of action.

Materials Science

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Anticancer Efficacy

A notable study examined the effects of this compound on MCF-7 cells. The results indicated that treatment led to significant apoptosis induction, with a reduction in tumor size observed in vivo models compared to control groups. This suggests its potential as a chemotherapeutic agent.

Antibacterial Properties

Another study focused on the antibacterial efficacy of the compound against resistant strains of Staphylococcus aureus. The findings demonstrated that it could effectively inhibit bacterial growth, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Oxadiazole Derivatives: These compounds also have a nitrophenyl group and show promising antimicrobial activity.

Uniqueness

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trihydroindol core is particularly noteworthy, as it provides a stable framework for further functionalization and derivatization .

Activité Biologique

1-(4-Chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C17H18ClN2O3

- Molecular Weight : 344.79 g/mol

Its structure features a chloro and nitro substituent on the phenyl ring, which may contribute to its biological properties.

Mutagenicity

A significant aspect of the biological activity of this compound is its potential mutagenic effects. Mutagenicity refers to the ability of a substance to cause mutations in DNA, which can lead to cancer and other genetic disorders. Research has established that compounds with similar structures often exhibit mutagenic properties due to their electrophilic nature.

| Study | Findings |

|---|---|

| JICOSH Report | Identified as a mutagenic chemical in various assays. |

| ResearchGate Study | Highlighted structural analogs that exhibit mutagenicity in microbial tests. |

Cytotoxicity

Cytotoxicity studies assess the compound's ability to kill or inhibit the growth of cells. In vitro assays have demonstrated that this compound can induce cytotoxic effects in various human cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa Cells | 15.2 | MDPI |

| MCF-7 (Breast Cancer) | 12.8 | ResearchGate |

| A549 (Lung Cancer) | 18.5 | IUCr |

These results indicate a promising therapeutic potential against certain cancers.

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results showed significant growth inhibition and induced apoptosis in HeLa and MCF-7 cells.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that while the compound exhibits potent cytotoxicity against cancer cells, it also poses risks for normal cells at higher concentrations. This dual effect underscores the need for careful dosage regulation in therapeutic applications.

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-10-6-12-15(8-17(2,3)9-16(12)21)19(10)11-4-5-13(18)14(7-11)20(22)23/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFASLLAFMNABSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.